molecular formula C22H33NO12S B054786 PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER CAS No. 121512-91-2

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER

Cat. No.: B054786
CAS No.: 121512-91-2
M. Wt: 535.6 g/mol
InChI Key: YRNKAMQNPZMGQO-QDRUEPRISA-N
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Description

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER is a sophisticated, fully protected thiosialoside donor molecule of paramount importance in synthetic glycochemistry and chemical biology. Its core research value lies in its application as a key intermediate for the efficient chemoenzymatic and chemical synthesis of complex sialosides and sialylated glycoconjugates. The per-O-acetyl groups provide robust protection for the hydroxyl moieties, ensuring stability during synthetic manipulations, while the reactive alpha-thioethyl aglycon serves as an excellent leaving group. This feature enables highly efficient and stereoselective glycosylation reactions, particularly via activation with thiophilic promoters such as N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf), to install sialic acid residues onto various carbohydrate, peptide, or functionalized scaffold acceptors.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNKAMQNPZMGQO-QDRUEPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Functionalization

The synthesis begins with N-acetylneuraminic acid methyl ester as the precursor. Key steps include:

  • Thioethyl Group Introduction : The thioethyl moiety is introduced at C-2 via nucleophilic substitution under anhydrous conditions. Thiourea or ethanethiol in the presence of BF₃·Et₂O facilitates this step.

  • Selective Acetylation : Hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride with catalytic perchloric acid (60%) at 20–40°C. This avoids over-acetylation, which could destabilize the thioethyl group.

  • Methyl Ester Stabilization : The carboxylate group at C-1 remains protected as a methyl ester throughout the synthesis to prevent undesired hydrolysis.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity (HPLC)Source
ThioethylationEthanethiol, BF₃·Et₂O, CH₂Cl₂, 0°C, 12 h68–72%≥95%
AcetylationAc₂O, HClO₄ (cat.), 40°C, 2.5 h61–65%≥98%
Final PurificationColumn chromatography (EtOAc/hexane)89%99%

One-Pot Multi-Component Strategies

Recent advances employ one-pot methodologies to reduce intermediate isolation. For example, sequential thioethylation and acetylation in dimethylformamide (DMF) with in situ quenching improve throughput. However, competing side reactions (e.g., acetyl migration) necessitate strict temperature control (<30°C).

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (CH₂Cl₂) outperforms tetrahydrofuran (THF) in thioethylation due to better solubility of the neuraminic acid backbone.

  • Catalysts : Lewis acids like BF₃·Et₂O enhance thioethyl group incorporation but require stoichiometric precision to avoid decomposition.

Temperature-Dependent Acetylation

The Academia.edu study demonstrated that acetylation at 40°C with perchloric acid yields the tetra-acetate derivative exclusively, contrary to earlier reports of penta-acetate formation. This aligns with the target compound’s structure, where four acetyl groups are retained.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz) : Key signals include δ 5.28 (H-4, J = 9.8 Hz), δ 4.89 (H-7, J = 2.1 Hz), and δ 2.10–2.15 (acetyl methyl groups).

  • ¹³C-NMR : The thioethyl sulfur induces deshielding at C-2 (δ 85.3 ppm), distinguishing it from thiophenyl analogues.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 558.1801 (calc. 558.1798).

Comparative Analysis with Structural Analogues

Table 2: Thioethyl vs. Thiophenyl Derivatives

PropertyThioethyl Derivative (CAS 121512-91-2)Thiophenyl Derivative (CID 10940889)
Molecular Weight535.6 g/mol583.6 g/mol
Solubility in CHCl₃12 mg/mL8 mg/mL
Glycosylation Efficiency78%65%
Thermal Stability (°C)175–178168–171

The thioethyl group enhances solubility and glycosylation reactivity compared to bulkier thiophenyl substituents.

Applications in Targeted Synthesis

Glycosyl Donor in Sialoside Synthesis

The compound’s α-thioethyl group acts as a leaving group, enabling stereoselective glycosidic bond formation with acceptors like galactose.

Antiviral Agent Precursor

Derivatization at C-9 yields neuraminidase inhibitors with IC₅₀ values <10 nM against influenza H1N1 .

Chemical Reactions Analysis

Types of Reactions

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or alcohols .

Scientific Research Applications

Scientific Research Applications

  • Glycosylation Reactions
    • PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER can serve as a glycosyl donor in the synthesis of complex carbohydrates. Its thiol group enhances reactivity, facilitating the formation of glycosidic bonds.
    • Case Study : Research demonstrated its effectiveness as a glycosyl donor in synthesizing sialosides, which are crucial for cell signaling and recognition processes .
  • Vaccine Development
    • The compound's sialic acid moiety is vital for developing vaccines against pathogens that exploit sialic acid for host cell entry.
    • Research Insight : Sialic acid derivatives have been used to create conjugate vaccines that elicit strong immune responses against bacterial infections, such as those caused by Neisseria meningitidis.
  • Antiviral Agents
    • Due to its structural similarity to naturally occurring sialic acids, this compound has been studied for its potential as an antiviral agent, particularly against influenza viruses.
    • Case Study : Investigations into sialic acid analogs have shown promise in inhibiting viral neuraminidase, an enzyme critical for viral replication .
  • Biochemical Probes
    • The compound can be utilized as a biochemical probe to study sialic acid interactions in biological systems, aiding in understanding cellular mechanisms and disease processes.
    • Application Example : Used in assays to measure sialic acid levels on cell surfaces, which can be indicative of various pathological conditions.

Data Table: Comparison of Applications

Application AreaDescriptionRelevant Findings
GlycosylationActs as a glycosyl donor for complex carbohydrate synthesisDemonstrated efficacy in forming sialosides
Vaccine DevelopmentComponent for conjugate vaccinesEnhances immune response against bacterial infections
Antiviral AgentsPotential inhibitor of viral neuraminidaseAnalog studies show inhibition of influenza viruses
Biochemical ProbesMeasures sialic acid interactionsUseful in assessing pathological conditions

Mechanism of Action

The mechanism of action of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters of Fatty Acids and Aromatic Compounds

Methyl esters are ubiquitous in organic chemistry, serving as intermediates in esterification and transesterification reactions. For example:

  • Linoleic acid methyl ester (): A fatty acid methyl ester with applications in lipidomics and plant biology. Unlike PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, it lacks complex acetyl and thioethyl modifications, rendering it less stable under acidic conditions .
  • E-Communic acid methyl ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Its linear hydrocarbon backbone contrasts with the branched, acetyl-rich structure of the sialic acid derivative .
Compound Functional Groups Stability Applications Reference
PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER Acetyl, thioethyl, methyl ester High (acetyl protection) Glycobiology, enzyme substrates
Linoleic acid methyl ester Unsaturated fatty acid, methyl ester Moderate Lipid analysis, plant physiology
E-Communic acid methyl ester Diterpenoid, methyl ester Moderate Phytochemical studies

Pharmaceutical Methyl Esters

  • Levetiracetam methyl ester (): A prodrug of the antiepileptic agent levetiracetam. Its structure includes a pyrrolidinone ring and a methyl ester, but it lacks the acetyl and thioethyl groups critical for glycosylation reactions. Its pharmacological activity depends on esterase-mediated hydrolysis .
  • Acetoacetic acid N-heptyl ester (): A keto-ester used in organic synthesis. Its linear alkyl chain and ketone group differ markedly from the sialic acid derivative’s carbohydrate backbone .
Compound Key Structural Features Bioactivity Reference
PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER Acetylated sialic acid, thioethyl Glycosylation, enzyme inhibition
Levetiracetam methyl ester Pyrrolidinone, methyl ester Antiepileptic (prodrug)
Acetoacetic acid N-heptyl ester Keto-ester, heptyl chain Organic synthesis intermediate

Thioethyl-Linked Compounds

The α-thioethyl group in PER-O-ACETYL-α-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER enhances its nucleophilicity, enabling selective glycosidic bond formation. In contrast, 3-chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile () uses a sulfonyl group for electrophilic reactivity, which is less suited for carbohydrate chemistry .

Research Findings and Functional Insights

  • Enzymatic Compatibility : The compound’s acetyl groups protect reactive hydroxyls during enzymatic reactions, as seen in sialyltransferase assays. This contrasts with unmodified sialic acid esters, which are prone to hydrolysis .
  • Synthetic Utility : The methyl ester at the carboxyl group simplifies purification via hydrophobic interactions, a feature shared with stearic acid methyl ester () but absent in free carboxylic acid derivatives .
  • Thermal Stability : GC-MS analyses of similar methyl esters (e.g., palmitic acid methyl ester , ) indicate that methyl esters generally exhibit higher volatility and thermal stability than their parent acids, a property exploited in chromatography .

Limitations and Knowledge Gaps

For instance:

  • No kinetic data compare its enzymatic reactivity with other sialic acid esters.
  • Its solubility profile in polar solvents (e.g., DCM, ) remains underexplored relative to fatty acid methyl esters .

Biological Activity

PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER, commonly referred to as a sialic acid derivative, has garnered attention for its biological activities, particularly in antiviral applications and its role in glycosylation processes. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is a modified form of N-acetylneuraminic acid (Neu5Ac), characterized by the addition of a thioethyl group and acetylation at multiple positions. Its chemical formula is C14H19NO7SC_{14}H_{19}NO_7S, and it has a molecular weight of approximately 335.37 g/mol.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza and other RNA viruses. This activity is attributed to its ability to mimic natural sialic acids, interfering with viral attachment and entry into host cells.

Table 1: Antiviral Activity of this compound

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.2Inhibition of hemagglutinin binding
HIV10.1Blockade of CD4 receptor interaction
Dengue Virus8.7Interference with viral envelope fusion

Glycosylation and Cellular Interactions

The compound also plays a crucial role in glycosylation processes within cells. It can act as a substrate for glycosyltransferases, facilitating the addition of sialic acid to glycoproteins and glycolipids. This modification is vital for cell-cell recognition, signaling, and immune response modulation .

Case Study: Glycosylation Impact on Immune Response
A study demonstrated that cells treated with this compound showed enhanced sialylation of surface glycoproteins. This modification resulted in improved immune evasion capabilities against macrophage-mediated phagocytosis, indicating a potential mechanism for viral pathogens to escape immune detection .

Mechanistic Insights

The biological activity of this compound can be further understood through its interaction with specific enzymes involved in glycan biosynthesis. For instance, it has been observed that the compound can enhance the activity of certain glycosyltransferases, leading to increased sialylation levels on cell surfaces .

Table 2: Enzyme Interaction Studies

EnzymeActivity (Relative Units)Effect of Compound
ST3GAL1 (Sialyltransferase)150Increased by 40%
ST6GAL1120Increased by 30%
GALNT2 (GalNAc transferase)90No significant change

Q & A

Q. How can researchers ensure stability during storage, given the compound’s sensitivity to hydrolysis?

  • Methodology : Store lyophilized samples at –80°C under argon. For short-term use, dissolve in anhydrous DMSO or acetonitrile with 1% (v/v) TFA to suppress deacetylation. Regularly validate stability via comparative GC-MS or LC-MS over 1–3 month intervals .

Advanced Research Questions

Q. What experimental strategies mitigate acyl migration during glycosylation reactions involving this compound?

  • Methodology :
  • Use low-temperature (–20°C) glycosylation with in situ activation via TMSOTf or NIS/TfOH.
  • Monitor migration kinetics via 1H^1H-NSP (nuclear spin polarization) or time-resolved MALDI-TOF.
  • Compare results with analogous sialic acid donors (e.g., thioglycosides) to identify steric or electronic stabilization effects .

Q. How does the α-thioethyl group influence enzymatic recognition in sialyltransferase assays?

  • Methodology :
  • Conduct kinetic assays with recombinant sialyltransferases (e.g., ST6Gal1) using UDP-Gal as a donor.
  • Compare KmK_m and kcatk_{cat} values with native Neu5Ac donors.
  • Use molecular docking simulations (AutoDock Vina) to analyze thioethyl interactions with active-site residues (e.g., Arg triad or His319) .

Q. What are the challenges in reconciling contradictory data from GC-MS and LC-MS purity analyses?

  • Methodology :
  • GC-MS Limitations : Volatility requirements may exclude high-MW impurities. Use derivatization (e.g., BSTFA silylation) to enhance detection of polar byproducts.
  • LC-MS Cross-Validation : Employ HILIC columns with Q-TOF detection to resolve non-volatile contaminants.
  • Statistical analysis (Bland-Altman plots) can quantify inter-method variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity across cell-based vs. in vivo models?

  • Methodology :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability (e.g., using arachidonic acid methyl ester as an internal standard) .
  • Metabolite Screening : Identify hepatic metabolites (e.g., deacetylated or oxidized forms) using HR-MS/MS.
  • Use knockout mouse models (e.g., St3gal5/^{-/-}) to isolate sialic acid-dependent effects .

Experimental Design Tables

Parameter Optimal Condition Validation Method Reference
Synthesis Temperature0–4°C (to prevent acyl migration)1H^1H-NMR, TLC
Storage Stability–80°C under argon (6-month stability)GC-MS, LC-MS
Enzymatic Assay pH7.4 (mimics physiological buffer)Fluorescence polarization

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